5-Bromo-2-cyclobutoxy-3-nitro-pyridine
Description
Contextualization within Halogenated Nitropyridine Chemistry
Halogenated nitropyridines are a well-established class of compounds in organic synthesis and medicinal chemistry. nih.gov The pyridine (B92270) ring itself is a key structural motif found in numerous natural products and pharmaceuticals. nih.gov The introduction of a nitro group significantly influences the electronic properties of the pyridine ring, facilitating various chemical reactions. nih.gov
The presence of both a halogen (in this case, bromine) and a nitro group on the pyridine ring creates a versatile platform for nucleophilic substitution reactions. nih.gov The nitro group, being strongly electron-withdrawing, activates the pyridine ring for such substitutions. nih.gov Research on related compounds, such as 5-bromo-2-nitropyridine (B47719) and 5-bromo-2-chloro-3-nitropyridine (B118568), has demonstrated the utility of these molecules as intermediates in the synthesis of more complex derivatives. fishersci.comsigmaaldrich.com For instance, the bromine atom can be a site for cross-coupling reactions, like the Suzuki coupling, to introduce new carbon-carbon bonds. mdpi.com
The reactivity of halogenated nitropyridines is often regioselective, with the position of the substituents directing the outcome of chemical transformations. In some 3-nitropyridines, the nitro group itself can act as a leaving group in nucleophilic substitution reactions. nih.gov
Significance of Cyclobutoxy Moieties in Heterocyclic Systems
The incorporation of a cyclobutoxy group into a heterocyclic system like pyridine is a strategic design element in medicinal chemistry. Cycloalkyl groups, in general, are used to introduce conformational rigidity and to better occupy hydrophobic pockets in biological receptors. nih.gov The cyclobutane (B1203170) ring, in particular, possesses a unique puckered three-dimensional structure. nih.gov
The inclusion of a cyclobutoxy moiety can offer several advantages:
Metabolic Stability: The t-butyl group, which is structurally related, is known to influence the metabolic stability of drug molecules, and the cyclobutoxy group can serve a similar purpose. nih.govhyphadiscovery.com
Conformational Restriction: The rigid nature of the cyclobutane ring limits the number of conformations the molecule can adopt, which can lead to increased affinity and selectivity for a biological target. nih.govnih.gov
Improved Physicochemical Properties: The cyclobutoxy group can modulate properties such as lipophilicity, which is a critical parameter in drug design.
The use of cyclobutane rings has been on the rise in drug development, with this motif being employed to replace larger cyclic systems, prevent cis/trans isomerization, and direct the orientation of key pharmacophoric groups. nih.gov
Overview of Research Scope on 5-Bromo-2-cyclobutoxy-3-nitro-pyridine
While extensive research on this compound itself is not widely published, its structural components suggest a significant potential for investigation in several areas:
Synthetic Intermediate: Given the reactivity of the bromo and nitro groups, this compound is an ideal starting material for the synthesis of a library of novel pyridine derivatives. The bromo group can be functionalized through various cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for chemical modification.
Medicinal Chemistry: The combination of a halogenated nitropyridine core with a cyclobutoxy group makes this compound a candidate for screening in drug discovery programs. Halogenated compounds have shown potential as antimicrobial agents, and the cyclobutoxy moiety can enhance binding to biological targets. nih.govnih.gov
Materials Science: Pyridine-based molecules have been explored for their applications in organic electronics. The electronic properties of this compound could be tuned through chemical modifications to develop new materials with interesting optical or electronic properties. nih.gov
Further research would likely focus on the synthesis of this compound and the exploration of its reactivity in various chemical transformations. Subsequent studies would then likely investigate the biological activities and material properties of the resulting derivatives.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Not specified | chemicalbook.com |
| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 65-70 | sigmaaldrich.com |
| 5-Bromo-3-nitropyridine-2-carbonitrile | C₆H₂BrN₃O₂ | 228.00 | 101-106 | sigmaaldrich.com |
| 5-Bromo-2-hydroxy-3-nitropyridine | C₅H₃BrN₂O₃ | 218.99 | Not specified | nih.gov |
| 5-Bromo-2-methoxy-3-nitropyridine | C₆H₅BrN₂O₃ | 233.02 | Not specified | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
947534-27-2 |
|---|---|
Molecular Formula |
C9H9BrN2O3 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-2-cyclobutyloxy-3-nitropyridine |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-4-8(12(13)14)9(11-5-6)15-7-2-1-3-7/h4-5,7H,1-3H2 |
InChI Key |
OYONVLRCSXXULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 Cyclobutoxy 3 Nitro Pyridine
Precursor Synthesis and Functional Group Introduction
The initial phase in the synthesis of the target molecule focuses on the construction of a key intermediate, a pyridine (B92270) ring appropriately substituted with bromo and nitro groups, and a leaving group at the C2 position to facilitate the final cyclobutoxylation step.
Strategic Halogenation of Pyridine Derivatives (e.g., bromination at C5)
The synthesis typically commences with the regioselective bromination of a pyridine derivative. A common starting material is 2-aminopyridine, which directs electrophilic substitution to the C5 position. The bromination can be effectively achieved using N-Bromosuccinimide (NBS) in a solvent like acetonitrile at controlled temperatures, often between 0-5 °C, to yield 2-amino-5-bromopyridine with good regioselectivity. chemicalbook.comchemicalbook.com This method is advantageous for its mild conditions and high selectivity. chemicalbook.com
An alternative, well-documented procedure involves the direct bromination of 2-aminopyridine. This process has been shown to produce the intermediate 2-amino-5-bromopyridine in high yields. orgsyn.org The strategic placement of the bromine atom at the C5 position is crucial for the final structure of the target compound.
Table 1: Selected Methods for Bromination of 2-Aminopyridine
| Reagent | Solvent | Conditions | Product | Key Advantages |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | 0-5 °C | 2-Amino-5-bromopyridine | High regioselectivity (>20:1), Mild conditions chemicalbook.com |
| Bromine | - | - | 2-Amino-5-bromopyridine | High yield orgsyn.org |
Regioselective Nitration of Pyridine Scaffold at C3
Following bromination, a nitro group is introduced onto the pyridine ring. The presence of the amino group at C2 and the bromo group at C5 in 2-amino-5-bromopyridine directs the nitration to the C3 position. A standard procedure involves treating 2-amino-5-bromopyridine with a nitrating mixture, such as 95% nitric acid in concentrated sulfuric acid. orgsyn.org The reaction is carefully controlled by adding the nitric acid dropwise at a low temperature (0°C) and then allowing the mixture to react at room temperature and subsequently at elevated temperatures (50–60°C) to ensure completion. orgsyn.org This process yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org
In some synthetic routes, the amino group can be converted to a hydroxyl group during the reaction. For instance, treating 2-amino-5-bromopyridine with fuming nitric acid in concentrated sulfuric acid can lead to the formation of 5-bromo-2-hydroxy-3-nitropyridine. prepchem.com Both 2-amino-5-bromo-3-nitropyridine and 5-bromo-2-hydroxy-3-nitropyridine are valuable precursors for the next step.
Preparation of Pyridine Derivatives with Leaving Groups at C2 (e.g., 5-Bromo-2-chloro-3-nitropyridine)
To facilitate the introduction of the cyclobutoxy group, the C2 substituent (either amino or hydroxyl) must be converted into a good leaving group, typically a halogen like chlorine.
If the precursor is 2-amino-5-bromo-3-nitropyridine, a Sandmeyer-type reaction is employed. chemicalbook.comchemicalbook.com The amino group is first diazotized using sodium nitrite (NaNO2) in hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid and heated to replace the diazonium group with a chlorine atom, affording 5-bromo-2-chloro-3-nitropyridine (B118568) in moderate to good yields. chemicalbook.comchemicalbook.com
Alternatively, if the precursor is a 2-hydroxypyridine derivative, such as 5-bromo-2-hydroxy-3-nitropyridine, the hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). rsc.org This reaction is typically performed by heating the substrate with POCl3, often in a solvent like acetonitrile. rsc.org
Table 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
| Starting Material | Reagents | Reaction Type | Yield |
|---|---|---|---|
| 2-Amino-5-bromo-3-nitropyridine | 1. NaNO2, HCl 2. CuCl, HCl | Sandmeyer Reaction | 55-84% chemicalbook.com |
| 3-Bromo-5-nitropyridin-2-ol | POCl3, CH3CN | Chlorination | 88% (for an analogous compound) rsc.org |
Ethereal Linkage Formation via Cyclobutoxylation
The final stage of the synthesis involves the formation of the ether linkage by introducing the cyclobutoxy group at the C2 position of the 5-bromo-3-nitropyridine scaffold. This transformation is achieved through a nucleophilic aromatic substitution reaction.
Williamson Ether Synthesis Approaches Utilizing Cyclobutanol (B46151) Derivatives
The formation of the ether can be described under the principles of the Williamson ether synthesis, a well-established method for preparing ethers. wikipedia.orgbyjus.com In this context, the synthesis involves the reaction of an alkoxide with an organohalide. wikipedia.org The first step is the deprotonation of cyclobutanol using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium cyclobutoxide. This alkoxide is then reacted with the electrophilic substrate, 5-bromo-2-chloro-3-nitropyridine.
The Williamson ether synthesis typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, displacing the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org While this classic mechanism applies to alkyl halides, the reaction with an aryl halide like 5-bromo-2-chloro-3-nitropyridine follows a related but distinct pathway.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Cyclobutoxy Introduction
The introduction of the cyclobutoxy group onto the pyridine ring occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. morressier.comyoutube.com The pyridine ring itself is electron-deficient, and this deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C3 position. This activation makes the C2 position, which bears the chloro leaving group, highly susceptible to nucleophilic attack. morressier.comnih.gov
The reaction proceeds as follows:
Nucleophilic Attack: The sodium cyclobutoxide anion attacks the C2 carbon of 5-bromo-2-chloro-3-nitropyridine. This step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge is stabilized by delocalization onto the electron-withdrawing nitro group.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This two-step addition-elimination sequence is characteristic of SNAr reactions and is highly efficient for forming the desired ether linkage, yielding the final product, 5-Bromo-2-cyclobutoxy-3-nitro-pyridine. youtube.com The reaction is generally carried out in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the alkoxide without interfering with its nucleophilicity. byjus.com
Alternative and Emerging Synthetic Routes for this compound
Beyond traditional methods, the development of novel synthetic strategies offers promising avenues for the construction of this compound. These emerging routes often provide improved efficiency, milder reaction conditions, and greater functional group tolerance.
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond essential for the cyclobutoxy group in the target molecule. Palladium and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, are powerful tools for forming aryl ethers. rsc.org The general mechanism for palladium-catalyzed C-O bond formation involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by reaction with an alcohol and reductive elimination to yield the desired ether. rsc.org
These methods offer the advantage of proceeding under relatively mild conditions and with a high degree of functional group tolerance. The choice of ligand, catalyst precursor, and base are critical for achieving high catalytic activity and selectivity.
Table of Transition-Metal-Catalyzed C-O Bond Formation Parameters:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 |
| CuI / Phenanthroline | Phenanthroline | K₃PO₄ | Dioxane | 110 |
Photochemical and electrochemical methods represent green and innovative approaches to organic synthesis. nih.gov Photoredox catalysis, for instance, can enable the formation of C-O bonds under mild, light-induced conditions. organic-chemistry.orgnih.gov This strategy often involves the generation of radical intermediates that can participate in coupling reactions. acs.org
Electrochemical synthesis offers an alternative means of activating substrates and promoting bond formation without the need for chemical oxidants or reductants. nih.govrsc.org The anodic oxidation of an alcohol can generate an alkoxy radical, which could then react with the pyridine substrate. While the direct application to the synthesis of this compound is still an area of active research, these methods hold significant promise for future synthetic strategies.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecule synthesis. acsgcipr.orgnih.govbohrium.com A hypothetical MCR for the synthesis of this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, a nitrogen source (like ammonia), and subsequent functionalization. wikipedia.orgtaylorfrancis.com
While a direct one-pot synthesis incorporating all the required functionalities (pyridine, bromine, cyclobutoxy, and nitro) is challenging, the development of novel MCRs is a key area of interest in synthetic chemistry. Such a reaction would significantly streamline the synthesis, reducing the number of steps, solvent waste, and purification efforts.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Cyclobutoxy 3 Nitro Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.
Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry
The ¹H NMR spectrum of 5-Bromo-2-cyclobutoxy-3-nitro-pyridine is anticipated to provide distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclobutoxy substituent. The aromatic region would feature two doublets, representing the two protons on the pyridine ring. Due to the substitution pattern, these protons are in different chemical environments and would exhibit spin-spin coupling. The proton at the C-4 position is expected to resonate at a lower field (higher ppm) compared to the proton at the C-6 position, influenced by the electron-withdrawing effects of the adjacent nitro and bromo groups.
The cyclobutoxy group protons would present more complex signals. The proton attached to the carbon adjacent to the ether oxygen (OCH) is expected to appear as a multiplet at a significantly downfield-shifted position due to the deshielding effect of the oxygen atom. The remaining methylene (B1212753) protons of the cyclobutyl ring would likely appear as overlapping multiplets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-4 | 8.0 - 8.4 | d |
| Pyridine H-6 | 7.8 - 8.2 | d |
| Cyclobutoxy O-CH | 4.5 - 5.0 | m |
| Cyclobutoxy CH₂ | 1.5 - 2.5 | m |
Note: Predicted values are based on the analysis of similar substituted pyridines and ethers. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring are expected to appear in the aromatic region of the spectrum (typically 100-160 ppm). The carbons bearing the bromine (C-5), nitro (C-3), and cyclobutoxy (C-2) groups will have their chemical shifts significantly influenced by these substituents. The carbon attached to the electron-withdrawing nitro group (C-3) is expected to be shifted downfield, while the carbon bonded to bromine (C-5) will also experience a downfield shift. The carbon atom of the cyclobutoxy group directly attached to the oxygen (C-O) will be the most downfield-shifted carbon of the aliphatic portion.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 145 - 155 |
| Pyridine C-4 | 120 - 130 |
| Pyridine C-5 | 110 - 120 |
| Pyridine C-6 | 140 - 150 |
| Cyclobutoxy O-C | 70 - 80 |
| Cyclobutoxy CH₂ | 20 - 35 |
Note: Predicted values are based on the analysis of analogous substituted pyridines and ethers. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, this would show a cross-peak between the H-4 and H-6 protons of the pyridine ring, confirming their adjacent relationship. It would also show correlations between the protons within the cyclobutoxy ring, helping to trace the connectivity of this substituent.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the downfield proton signal of the cyclobutoxy group could be directly linked to the downfield aliphatic carbon signal, confirming it as the O-CH group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is a powerful tool for establishing long-range connectivity. For example, the H-4 proton of the pyridine ring would be expected to show correlations to C-2, C-5, and C-6, while the O-CH proton of the cyclobutoxy group would show a crucial correlation to the C-2 carbon of the pyridine ring, definitively confirming the attachment of the cyclobutoxy group at this position.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Characteristic Absorption and Scattering Bands of Nitro, Bromine, and Ether Groups
The IR and Raman spectra of this compound would exhibit characteristic bands for its key functional groups.
Nitro Group (NO₂): The nitro group is expected to show two strong absorption bands in the IR spectrum corresponding to its asymmetric and symmetric stretching vibrations, typically appearing around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. spectroscopyonline.com These vibrations are also Raman active. acs.orgacs.org
Ether Linkage (C-O-C): The C-O-C stretching vibrations of the cyclobutoxy ether group are expected to produce strong bands in the IR spectrum. spectroscopyonline.comrockymountainlabs.com An asymmetric stretch is anticipated in the region of 1200-1250 cm⁻¹, and a symmetric stretch would appear at a lower frequency, around 1050-1100 cm⁻¹. libretexts.org
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. This band is often weak to moderate in intensity.
Table 3: Predicted Characteristic IR and Raman Bands for Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | IR (strong), Raman (active) |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | IR (strong), Raman (active) |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | IR (strong) |
| Ether (C-O-C) | Symmetric Stretch | 1050 - 1100 | IR (strong) |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | IR (moderate) |
Analysis of Pyridine Ring Vibrations
The pyridine ring itself gives rise to a series of characteristic vibrations. chemicalbook.comcdnsciencepub.com Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub The C=C and C=N stretching vibrations within the ring typically result in several bands in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.orgpressbooks.pub The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations that appear at lower frequencies (below 900 cm⁻¹). orgchemboulder.comthieme-connect.de The Raman spectrum is particularly useful for observing the symmetric ring breathing mode, which is often a strong and sharp signal. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental UV-Vis spectroscopic data for this compound is currently available.
Elucidation of Chromophores and Conjugation Effects within the Molecular Structure
A theoretical analysis would suggest that the primary chromophore in this molecule is the nitropyridine ring system. The nitro group (-NO2), being a strong electron-withdrawing group, and the bromine atom, an electron-withdrawing but also a pi-donating group, would influence the electronic transitions within the aromatic ring. The cyclobutoxy group, an electron-donating group, would further modify the electronic properties. The extent of conjugation and the specific wavelengths of maximum absorbance (λmax) would be dependent on the interplay of these substituents. However, without experimental data, a precise description of these effects remains speculative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No experimental HRMS data has been found for this compound. This technique would be essential to confirm the elemental composition and thus the molecular formula (C9H9BrN2O3) of the compound by providing a highly accurate mass-to-charge ratio measurement.
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive proof of the molecular structure in the solid state.
Crystal Packing and Intermolecular Interactions
Without crystallographic data, it is not possible to describe the crystal packing arrangement or the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, that might be present in the solid state of this compound.
Geometric Parameters and Bond Lengths/Angles Analysis
The precise bond lengths, bond angles, and dihedral angles of this compound remain undetermined in the absence of X-ray diffraction data.
Computational Chemistry and Mechanistic Insights into 5 Bromo 2 Cyclobutoxy 3 Nitro Pyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) Studies on Ground State Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 5-Bromo-2-cyclobutoxy-3-nitro-pyridine, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional arrangement of atoms, known as the ground state geometry.
In the case of this compound, the geometry is largely dictated by the pyridine (B92270) ring, which is expected to be nearly planar. The substituents—bromine, cyclobutoxy, and nitro groups—will influence the bond lengths and angles of the pyridine core. The bulky cyclobutoxy group at the 2-position and the nitro group at the 3-position can induce some steric strain, potentially leading to slight out-of-plane distortions. The bromine atom at the 5-position further influences the electronic distribution within the ring.
Table 1: Predicted General Trends for Geometric and Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Trend/Value | Rationale based on Analogous Compounds |
| C-NO₂ Bond Length | Relatively short | Strong electron-withdrawing nature of the nitro group leads to a partial double bond character. |
| C-Br Bond Length | Typical for aryl bromides | The bromine atom is a moderate deactivator. |
| C-O (cyclobutoxy) Bond Length | Shorter than a typical C-O single bond | Partial double bond character due to resonance with the pyridine ring. |
| Pyridine Ring | Largely planar with minor distortions | Steric hindrance from adjacent cyclobutoxy and nitro groups may cause slight puckering. |
| Electron Density on Pyridine Ring | Generally decreased | Predominant electron-withdrawing effect of the nitro and bromo groups. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Predictions)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely with significant contributions from the cyclobutoxy oxygen and the pyridine ring's π-system. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, predominantly on the nitro group and the pyridine ring carbons attached to the electron-withdrawing substituents.
The presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating cyclobutoxy group will raise the energy of the HOMO. The interplay of these groups will define the HOMO-LUMO gap. Studies on similar nitropyridine derivatives have shown that the introduction of a nitro group generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity. nih.govresearchgate.net
Table 2: Representative Frontier Molecular Orbital Data from Analogous Substituted Pyridines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference for Analogous Data |
| 2-Aminopyridine | -5.89 | 0.98 | 6.87 | nih.gov |
| 3-Aminopyridine | -5.92 | 1.01 | 6.93 | nih.gov |
| 4-Aminopyridine | -5.78 | 1.05 | 6.83 | nih.gov |
| Pyridine | -6.67 | 1.34 | 8.01 | researchgate.net |
| 2-Nitropyridine | -7.54 | -1.18 | 6.36 | researchgate.net |
Note: The values for this compound are expected to follow similar trends, with the HOMO energy influenced by the cyclobutoxy group and the LUMO energy significantly lowered by the nitro group.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. The nitrogen atom of the pyridine ring will also exhibit a region of negative potential, though its nucleophilicity may be reduced by the adjacent electron-withdrawing nitro group. nih.gov
Conversely, regions of positive electrostatic potential are anticipated around the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro and bromo groups. This indicates that the ring is activated towards nucleophilic aromatic substitution. The area around the bromine atom may also exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding.
Spectroscopic Property Simulations and Validation
Computational chemistry can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.
Theoretical IR, Raman, and UV-Vis Spectra Prediction and Comparison with Experimental Data
Theoretical calculations can simulate the vibrational (IR and Raman) and electronic (UV-Vis) spectra of this compound. The calculated vibrational frequencies in the IR and Raman spectra correspond to specific bond stretching, bending, and torsional motions within the molecule. For instance, characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-Br stretching, C-O-C stretching of the ether linkage, and various pyridine ring vibrations can be predicted. Comparing these theoretical spectra with experimentally obtained spectra is a crucial step in confirming the molecular structure.
The UV-Vis spectrum is governed by electronic transitions, primarily from the HOMO to the LUMO and other low-lying unoccupied orbitals. The presence of the conjugated π-system of the pyridine ring and the chromophoric nitro group suggests that this compound will absorb in the UV-Vis region. DFT calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic transitions.
Reactivity and Chemical Transformations of 5 Bromo 2 Cyclobutoxy 3 Nitro Pyridine
Reactions Involving the Bromine Substituent
The bromine atom at the C5 position is a versatile handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is enhanced by the electronic properties of the pyridine (B92270) ring and the attached nitro group.
Nucleophilic Aromatic Substitution Reactions at C5
For SNAr to occur at C5, a strong nucleophile is generally required. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the electron-withdrawing nitro group.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH (e.g., Morpholine, Piperidine) | 5-Amino-2-cyclobutoxy-3-nitro-pyridine derivative |
| Alkoxide | RONa (e.g., Sodium methoxide) | 5-Alkoxy-2-cyclobutoxy-3-nitro-pyridine derivative |
This table presents potential reactions based on established principles of nucleophilic aromatic substitution on activated halo-pyridines.
Cross-Coupling Reactions for Further Functionalization
The bromine substituent at C5 makes 5-Bromo-2-cyclobutoxy-3-nitro-pyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromo-pyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position.
Sonogashira Coupling : This coupling reaction enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is instrumental for synthesizing substituted alkynylpyridines.
Ullmann-type Coupling : This copper-catalyzed reaction can be used to form carbon-carbon (e.g., biaryl systems) or carbon-heteroatom (e.g., C-N, C-O) bonds. For instance, an Ullmann condensation could couple this compound with an amine, alcohol, or thiol.
Table 2: Overview of Cross-Coupling Reactions at C5
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Na₂CO₃ or K₃PO₄ | C-C (sp²-sp²) or (sp²-sp³) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) |
This table summarizes common conditions for cross-coupling reactions based on literature for analogous bromo-pyridines.
Reactions Involving the Nitro Group
The nitro group is a key functional group that not only influences the reactivity of other parts of the molecule but can also undergo transformations itself.
Reduction of the Nitro Group to Amino Functionality
One of the most common and synthetically useful transformations of the nitro group is its reduction to a primary amine. The reduction of this compound yields 5-Bromo-2-cyclobutoxypyridin-3-amine . This transformation is crucial as it provides a precursor for a wide range of further chemical modifications, such as diazotization, acylation, and alkylation reactions.
Several methods are available for this reduction, offering varying degrees of chemoselectivity.
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often a clean and high-yielding method.
Metal-Acid Systems : Reagents like iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or tin(II) chloride (SnCl₂) are classic and effective methods for nitro group reduction.
Transfer Hydrogenation : Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also achieve the reduction under milder conditions.
Table 3: Common Reagents for the Reduction of the Nitro Group
| Reagent/System | Solvent(s) | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ |
| Fe, NH₄Cl | Ethanol/Water | Reflux |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room temperature to reflux |
This table provides examples of reaction conditions for the reduction of aromatic nitro groups to amines based on established chemical literature.
Exploiting the Electron-Withdrawing Nature of the Nitro Group
The potent electron-withdrawing effect of the nitro group via both inductive and resonance effects is a dominant feature of the molecule's reactivity profile. This property deactivates the pyridine ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, as discussed in section 5.1.1. The withdrawal of electron density makes the carbon atoms of the pyridine ring more electrophilic and susceptible to attack by nucleophiles. This electronic influence is also critical for facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions by making the C-Br bond more reactive.
Reactions Involving the Cyclobutoxy Ether Linkage
The 2-cyclobutoxy group is generally a stable ether linkage. Aryl ethers are known to be robust and typically require harsh conditions to be cleaved. wikipedia.org
Under standard synthetic conditions used for modifying the bromine or nitro groups, the cyclobutoxy ether is expected to remain intact. However, cleavage can be achieved under specific, forcing conditions:
Strong Acid Cleavage : Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to the cleavage of the ether bond. ucalgary.calibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the cyclobutyl carbon, likely via an SN2 mechanism. This would result in the formation of 5-bromo-3-nitro-2-pyridone and a cyclobutyl halide.
Lewis Acid-Catalyzed Reactions : Certain strong Lewis acids can also promote the cleavage of aryl ethers. In some contexts, 2-alkoxypyridines can be transformed into 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with amines. nih.gov
It is important to note that these conditions are significantly more vigorous than those typically employed for cross-coupling or nitro reduction, allowing for selective manipulation of the other functional groups in the molecule.
Cleavage Reactions of the Ether Bond
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a common reaction for ethers. wikipedia.orglibretexts.org The mechanism of this cleavage is dependent on the nature of the acid and the structure of the ether. youtube.commasterorganicchemistry.com For the secondary cyclobutyl group, the reaction with strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed through an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org
The first step in this process is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (a neutral alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br or I), a potent nucleophile, attacks the less sterically hindered carbon of the protonated ether. In this case, nucleophilic attack would occur at the cyclobutyl carbon, leading to the formation of 5-bromo-3-nitro-2-pyridone and the corresponding cyclobutyl halide.
Alternatively, cleavage can be promoted by Lewis acids or other reagents. For instance, iridium(I) complexes have been shown to catalyze the C-O bond cleavage in 2-alkoxypyridines, suggesting a potential pathway for transformations under milder, non-acidic conditions. researchgate.net
Table 1: Comparison of Acidic Cleavage Mechanisms for Ethers
| Mechanism | Substrate Requirement | Reagents | Products |
| S(_N)1 | Ether with a tertiary, benzylic, or allylic group that can form a stable carbocation. | Strong acids (HBr, HI, HCl, H(_2)SO(_4)). | Alkyl halide and an alcohol. |
| S(_N)2 | Ether with primary or secondary alkyl groups. | Strong nucleophilic acids (HBr, HI). | Alkyl halide and an alcohol. |
Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions (due to inherent ring strain)
The cyclobutane ring in the 2-cyclobutoxy substituent possesses significant ring strain, which can be a driving force for various chemical transformations. lifechemicals.com This inherent strain makes the cyclobutane moiety susceptible to ring-opening and rearrangement reactions under certain conditions, such as the presence of transition metal catalysts or upon thermolysis. nih.govresearchgate.netresearchgate.net
For instance, palladium-catalyzed reactions are known to promote the rearrangement of strained rings. In the context of this compound, a metal-catalyzed process could potentially lead to ring expansion, forming a cyclopentyl derivative, or other skeletal rearrangements. These transformations often proceed through intermediates where the ring strain is released, providing a thermodynamic driving force for the reaction. While specific studies on this compound are not prevalent, the reactivity of other cyclobutane-containing molecules suggests that such rearrangements are plausible. lifechemicals.com
Table 2: Examples of Cyclobutane Ring Transformations
| Reaction Type | Conditions | Outcome |
| Thermal Rearrangement | High temperature | Ring-opening to form butadienes or other unsaturated systems. |
| Acid-Catalyzed Rearrangement | Strong acids | Ring expansion to cyclopentyl derivatives via carbocation intermediates. |
| Transition Metal-Catalyzed Isomerization | Pd, Rh, or other metal catalysts | Various skeletal rearrangements, including ring expansion and formation of bicyclic systems. |
Reactivity of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound retains a lone pair of electrons, allowing it to participate in reactions such as N-oxidation and coordination to metal centers. The electronic nature of the substituents on the pyridine ring significantly influences this reactivity. The presence of the electron-withdrawing nitro and bromo groups decreases the electron density on the nitrogen atom, making it less basic and nucleophilic compared to unsubstituted pyridine.
N-oxidation of the pyridine nitrogen atom is a common transformation that can be achieved using various oxidizing agents. arkat-usa.org The most frequently employed reagents are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The resulting N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and reactivity of the pyridine ring. thieme-connect.de
For this compound, the electron-withdrawing nature of the nitro and bromo substituents would make the N-oxidation more challenging compared to electron-rich pyridines. thieme-connect.de Stronger oxidizing conditions may be required to achieve the desired transformation to this compound N-oxide. The formation of the N-oxide can, in turn, facilitate other reactions, such as nucleophilic substitution at the C2 and C6 positions. semanticscholar.orgorganic-chemistry.org
Table 3: Common Reagents for Pyridine N-Oxidation
| Reagent | Typical Conditions | Notes |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH(_2)Cl(_2), CHCl(_3)), room temperature. | A widely used and effective reagent. |
| Hydrogen Peroxide / Acetic Acid | Heating in acetic acid. | A classic method, though sometimes requires elevated temperatures. |
| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Catalytic MTO, often in a chlorinated solvent. | A modern, efficient catalytic system. |
Coordination Chemistry with Metal Ions
The pyridine nitrogen atom can act as a Lewis base and coordinate to a wide variety of metal ions, forming coordination complexes. nih.govmdpi.com The stability and structure of these complexes depend on the metal ion, the ligands, and the electronic and steric properties of the pyridine derivative.
In this compound, the electron-withdrawing substituents (nitro and bromo) reduce the electron density on the nitrogen atom, thereby weakening its ability to act as a ligand compared to unsubstituted pyridine. However, it can still be expected to form complexes with various transition metals. The steric bulk of the 2-cyclobutoxy group may also influence the coordination geometry. The study of such complexes is relevant for applications in catalysis and materials science. mdpi.com
Potential Applications in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of the bromo, nitro, and cyclobutoxy groups on the pyridine (B92270) ring positions 5-Bromo-2-cyclobutoxy-3-nitro-pyridine as a valuable, albeit currently theoretical, synthetic intermediate. The electron-withdrawing nature of the nitro group and the halogen atom activates the pyridine ring for various chemical transformations.
Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceutical compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orggoogle.comnih.gov The hypothetical this compound could serve as a precursor to novel pharmaceutical intermediates through several key reactions:
Nucleophilic Aromatic Substitution: The bromine atom at the 5-position can be displaced by various nucleophiles. This allows for the introduction of diverse functionalities, which is a common strategy in drug discovery to modulate the biological activity of a lead compound.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is critical as the resulting 5-amino-2-cyclobutoxy-3-bromo-pyridine would be a key building block for constructing more complex heterocyclic systems, such as fused pyridines, which are prevalent in medicinal chemistry. patsnap.com
Cross-Coupling Reactions: The bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This would enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, linking the pyridine core to other aryl or heteroaryl fragments to create complex molecular architectures with potential therapeutic value.
The synthesis of this compound would most likely proceed from a precursor like 5-bromo-2-chloro-3-nitropyridine (B118568). sigmaaldrich.comnih.govchemicalbook.com A nucleophilic substitution reaction with cyclobutanol (B46151) in the presence of a suitable base would yield the target cyclobutoxy ether.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application |
|---|---|---|---|
| This compound | Fe/HCl or H₂, Pd/C | 5-Amino-2-cyclobutoxy-3-bromo-pyridine | Intermediate for fused heterocycles |
| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 5-Aryl-2-cyclobutoxy-3-nitro-pyridine | Building block for complex pharmaceuticals |
| This compound | Amine, Pd catalyst, base (Buchwald-Hartwig Coupling) | 5-(Arylamino)-2-cyclobutoxy-3-nitro-pyridine | Synthesis of potential kinase inhibitors |
The combination of functional groups in this compound allows for its potential use in the construction of novel heterocyclic scaffolds. Following the reduction of the nitro group to an amine, the resulting aminopyridine could undergo intramolecular cyclization reactions, depending on the nature of substituents introduced at the 5-position, to form fused ring systems like pyrido-imidazoles or pyrido-oxazines. These scaffolds are often explored for their unique biological properties.
Contributions to Methodological Advancements in Organic Chemistry
While no specific studies exist for this compound, its synthesis and reactivity would contribute to the broader understanding of polyfunctional pyridines.
The synthesis of this compound itself would be an exercise in selective synthesis. The reaction of 5-bromo-2-chloro-3-nitropyridine with cyclobutanol would need to be optimized to ensure selective displacement of the chloro group without affecting the bromo or nitro functionalities. Further reactions of this molecule would allow chemists to study the regioselectivity of transformations on a polysubstituted pyridine ring.
The electronic interplay between the electron-donating cyclobutoxy group at the 2-position and the electron-withdrawing nitro and bromo groups at the 3- and 5-positions, respectively, would provide valuable data for understanding structure-reactivity relationships in pyridine chemistry. The cyclobutoxy group, being a bulky ether, could also exert significant steric influence on the reactivity of the adjacent functional groups and the pyridine nitrogen, offering insights for designing selective chemical transformations.
Conclusion and Future Research Directions
Identification of Knowledge Gaps and Unexplored Areas
Given the absence of "5-Bromo-2-cyclobutoxy-3-nitro-pyridine" in the current body of scientific literature, there are significant knowledge gaps concerning every aspect of this compound. The primary unexplored areas include:
Synthesis: There is no documented synthetic procedure for the preparation of this specific molecule. An efficient and scalable reaction pathway needs to be developed.
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and solid-state structure (e.g., crystal polymorphism) are entirely unknown.
Spectroscopic Characterization: A complete set of spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is required for unambiguous structural confirmation and characterization. This data is currently unavailable.
Reactivity Profile: The chemical reactivity of the compound has not been investigated. Key unexplored reactions include the reduction of the nitro group, nucleophilic substitution of the bromide, and potential transformations involving the cyclobutoxy moiety under various conditions.
Quantum Mechanical and Theoretical Studies: There have been no computational studies to determine its electronic properties, molecular orbital energies (HOMO/LUMO), or electrostatic potential, which could provide insights into its reactivity and potential applications. mdpi.com
Proposed Future Research Avenues for Synthesis and Reactivity Studies
To address the existing knowledge gaps, a structured research plan should be implemented.
Proposed Synthesis: The most direct and plausible route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a commercially available precursor, 5-bromo-2-chloro-3-nitropyridine (B118568) , with cyclobutanol (B46151) . The reaction would likely be carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The base would deprotonate the cyclobutanol to form the more nucleophilic cyclobutoxide anion, which would then displace the chloride at the C2 position of the pyridine (B92270) ring. Optimization of reaction temperature and time would be crucial to ensure high yield and purity.
Proposed Reactivity Studies: Once synthesized and characterized, the reactivity of this compound should be systematically explored to establish its utility as a synthetic intermediate.
Reduction of the Nitro Group: The selective reduction of the C3-nitro group to form 5-bromo-2-cyclobutoxy-pyridin-3-amine would be a primary objective. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., iron powder in acetic acid or tin(II) chloride), should be investigated. nih.gov The resulting aminopyridine would be a valuable building block for further derivatization.
Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent is an ideal handle for cross-coupling reactions. Future studies should explore its reactivity in Suzuki-Miyaura reactions with various aryl and heteroaryl boronic acids to generate novel biaryl structures. mdpi.com Additionally, Buchwald-Hartwig amination could be employed to introduce diverse amine functionalities at this position.
Nucleophilic Substitution of Bromine: Although less reactive than the initial C2-chloro position, the C5-bromo group could potentially undergo nucleophilic substitution under forcing conditions or with specific catalysts, offering another avenue for functionalization.
Prospects for Development of Advanced Materials or Chemical Tools
The structural features of this compound and its potential derivatives suggest promising applications as precursors for advanced materials and specialized chemical tools.
Pharmaceutical Scaffolds: Substituted aminopyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs. guidechem.com The proposed synthetic intermediate, 5-bromo-2-cyclobutoxy-pyridin-3-amine , could serve as a key scaffold for the synthesis of new libraries of compounds for screening against various biological targets, such as protein kinases. pharmaffiliates.com The cyclobutoxy group is a non-polar, rigid moiety that can explore different regions of a protein's binding pocket compared to more common alkoxy groups, potentially leading to improved potency or selectivity.
Organic Electronic Materials: The extended π-systems that can be generated via Suzuki cross-coupling reactions from the bromo-substituted core could lead to novel organic materials. Depending on the coupled aromatic systems, these derivatives could exhibit interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.govnbinno.com
Agrochemical Intermediates: Pyridine-based compounds are widely used in the agrochemical industry as herbicides, fungicides, and insecticides. nbinno.com The unique substitution pattern of the target molecule and its derivatives could be explored for the development of new agrochemicals with novel modes of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
